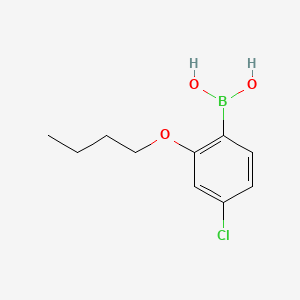

(2-Butoxy-4-chlorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butoxy-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQEIZDBBRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681710 | |

| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-07-3 | |

| Record name | Boronic acid, B-(2-butoxy-4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Properties, Synthesis, and Applications

This compound is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis. Boronic acids, as a class, are distinguished by their unique reactivity, stability, and relatively low toxicity, making them indispensable tools for chemists, particularly in the pharmaceutical and materials science sectors.[1] The primary utility of these compounds lies in their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process for constructing the complex molecular architectures of new drug candidates and functional materials.[4]

The specific structure of this compound, featuring a butoxy group ortho to the boronic acid and a chloro group in the para position, provides a unique combination of steric and electronic properties. These substituents allow researchers to fine-tune the characteristics of target molecules, influencing factors such as solubility, lipophilicity, and biological activity. This guide offers a detailed examination of its properties, a generalizable synthesis protocol, its core applications, and essential handling procedures for research and development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1256355-07-3 | [5] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [2] |

| Molecular Weight | 228.48 g/mol | [2] |

| Appearance | White to off-white solid (Typical for arylboronic acids) | General Knowledge |

| Storage | Room temperature, dry conditions | [2] |

Molecular Structure

The arrangement of the functional groups dictates the molecule's reactivity and interactions.

Caption: General workflow for the synthesis of an arylboronic acid.

Step-by-Step General Protocol

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings and anhydrous tetrahydrofuran (THF). Add a solution of the starting aryl halide (e.g., 1-bromo-2-butoxy-4-chlorobenzene) in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Boration: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. To this, add a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.

-

Stirring and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of aqueous acid (e.g., 10% H₂SO₄ or HCl). [6]5. Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid often contains its cyclic anhydride, the boroxine. Recrystallization from a suitable solvent system (often involving water) is crucial to hydrolyze the boroxine and obtain the pure boronic acid. [7]The purified solid should be dried thoroughly under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and versatile C-C bond-forming reactions in organic chemistry. [8][9]It involves the reaction of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. [9]

Mechanism and Self-Validating System

The catalytic cycle of the Suzuki reaction is a well-established, self-validating system. Each step regenerates a species required for the next, ensuring catalytic turnover. The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step. [10][11]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar¹-X) to form a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl. [12]2. Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by the base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is the rate-determining step in many cases.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Development

Boronic acids are foundational in medicinal chemistry, not only for synthesis but also for their intrinsic biological properties. [3]Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam, incorporate a boronic acid moiety. [1][13]This underscores the value of boron-containing scaffolds in drug design.

This compound serves as a versatile building block, allowing for the introduction of its substituted phenyl ring into potential drug candidates. [2]This is critical for exploring structure-activity relationships (SAR), where chemists systematically modify a lead compound to optimize its efficacy and safety profile. The butoxy group can enhance lipophilicity and modulate binding interactions, while the chloro substituent provides an additional vector for modification and can influence the electronic properties of the molecule. Boronic acids are also considered bioisosteres of carboxylic acids, capable of forming reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, a mechanism exploited in inhibitor design. [1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, GHS classifications for similar arylboronic acids provide essential guidance. [14][15]

Hazard Identification (General for Arylboronic Acids)

-

Acute Toxicity, Oral: May be harmful if swallowed. [14][16]* Skin Corrosion/Irritation: May cause skin irritation. [17][18]* Eye Damage/Irritation: May cause serious eye irritation. [16][17]* Respiratory Irritation: May cause respiratory irritation if inhaled as dust. [14]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [17][18]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. [16]* Handling: Avoid formation and inhalation of dust. [18]Avoid contact with skin, eyes, and clothing. [17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [2][19]* Incompatible Materials: Strong oxidizing agents and strong acids. [15][17]

Spectroscopic Characterization Profile

Characterization of the final product is a cornerstone of synthetic chemistry. Based on the structure of this compound and data from analogous compounds, the following spectroscopic features would be expected.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the two B-O-H protons (a broad singlet that can vary in chemical shift and may exchange with D₂O), and the protons of the butoxy chain (a triplet for the O-CH₂, multiplets for the internal CH₂ groups, and a triplet for the terminal CH₃, all in the 0.9-4.2 ppm range).

-

¹³C NMR: The spectrum would display 10 distinct carbon signals: 6 for the aromatic ring (with the carbon attached to boron being broader and having a lower intensity) and 4 for the aliphatic butoxy chain.

-

¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds. Tricoordinate arylboronic acids typically exhibit a broad signal in the range of +28 to +34 ppm relative to the BF₃·Et₂O standard. [20]* IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 2850-3100 cm⁻¹), aromatic C=C stretches (around 1600 cm⁻¹), and a strong B-O stretch (around 1350 cm⁻¹).

Conclusion

This compound is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its primary role in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The specific substitution pattern offers chemists precise control over the steric and electronic properties of target molecules, making it a key reagent in the rational design of novel pharmaceuticals and advanced materials. Adherence to established protocols for its synthesis, purification, and handling ensures its effective and safe application in the laboratory.

References

- MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid.

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5829. [Link]

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. (n.d.). 2-Butoxy-4-chlorophenylboronic acid. [Link]

- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7545. [Link]

-

Organic Syntheses. (n.d.). Procedure for recrystallization of 4-Chlorophenylboronic acid. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. [Link]

-

PI Chemicals Ltd. (n.d.). Material Safety Data Sheet - 4-Chlorophenylboronic acid. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - (4-Bromo-2-chlorophenyl)boronic acid. [Link]

-

Ertl, P., & Hamilton, A. D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for a publication. [Link]

-

Macmillan Group, Princeton University. (n.d.). B-Alkyl Suzuki Couplings. [Link]

-

GlobalChemMall. (n.d.). This compound. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 4-Chlorophenylboronic Acid for Advanced Organic Synthesis Projects. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]

-

Tariq, R., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(16), 4983. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]

- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. youtube.com [youtube.com]

- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. pipharm.com [pipharm.com]

- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Properties, Applications, and Experimental Protocols

Abstract: This technical guide provides an in-depth analysis of (2-Butoxy-4-chlorophenyl)boronic acid, a key building block in modern organic synthesis. The document details its fundamental physicochemical properties, including a precise determination of its molecular weight, and explores its primary application in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this paper offers field-proven insights into synthesis strategies, analytical validation, and safe handling protocols. A detailed, step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction is provided, complete with a logical diagram, to bridge theoretical knowledge with practical application.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient construction of carbon-carbon bonds, a process central to the synthesis of complex organic molecules.[1] Their value in pharmaceutical research and drug development is particularly noteworthy.[1] The stability, low toxicity, and ease of handling of boronic acids compared to other organometallic reagents have cemented their status as indispensable tools for medicinal chemists. The compound this compound, with its specific substitution pattern, offers a unique structural motif for creating novel molecular architectures, particularly in the development of bioactive compounds and advanced materials.[1]

Physicochemical Profile of this compound

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe use in any experimental context. The identity and purity of this compound are defined by the parameters outlined below.

Molecular Structure and Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in reaction planning. It is derived from the molecular formula and the atomic weights of the constituent elements.

-

Molecular Formula: C₁₀H₁₄BClO₃

-

CAS Number: 1256355-07-3[2]

The molecular weight is calculated as follows:

-

(10 x Carbon atomic weight) + (14 x Hydrogen atomic weight) + (1 x Boron atomic weight) + (1 x Chlorine atomic weight) + (3 x Oxygen atomic weight)

-

(10 x 12.011) + (14 x 1.008) + (1 x 10.81) + (1 x 35.453) + (3 x 15.999) = 228.48 g/mol

This calculated value is consistent with supplier and database information.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, which are crucial for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Weight | 228.48 g/mol | |

| Molecular Formula | C₁₀H₁₄BClO₃ | |

| CAS Number | 1256355-07-3 | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 147-151 °C | [1] |

| Boiling Point | 376.1 °C (Predicted) | [1] |

| Density | 1.2 g/cm³ (Predicted) | [1] |

Synthesis and Purification Paradigms

While specific, peer-reviewed synthesis routes for this compound are proprietary, its structure suggests a synthesis pathway common for substituted arylboronic acids. A plausible approach involves a Grignard reaction followed by borylation.

-

Grignard Reagent Formation: The synthesis would likely begin with the corresponding aryl halide. A Grignard reagent is formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Borylation: The resulting Grignard reagent is then reacted at low temperatures with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The reaction mixture is subsequently quenched with an acid (e.g., dilute HCl) to hydrolyze the boronate ester intermediate, yielding the final arylboronic acid product.[3]

Expert Insight: The purity of the final product is paramount for successful cross-coupling reactions. Boronic acids are prone to forming anhydride trimers (boroxines) upon dehydration. It is often necessary to recrystallize the crude product from a suitable solvent system, such as water or an organic solvent mixture, to ensure high purity and remove any inorganic salts or boroxine species.[4]

Analytical Validation and Quality Control

Confirming the identity, purity, and stability of this compound is a critical step before its use. A multi-technique approach is recommended for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹¹B NMR can provide information about the boron environment and the potential presence of boroxine anhydrides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and confirming the molecular weight of the target compound.[5] Developing a stable LC-MS method can be challenging due to the on-column degradation of boronic acids; however, modern reversed-phase columns with low silanol activity can mitigate this issue.[5][6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of boronic acids. A well-developed HPLC method can separate the desired boronic acid from starting materials, byproducts, and degradation products.[7]

Self-Validating System: A robust analytical workflow involves running a reference standard alongside the synthesized material to confirm retention time and mass spectral data. The purity should ideally be >98% for use in sensitive downstream applications like drug discovery.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the boronic acid. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the trend being I > Br > OTf >> Cl.[][9]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[10] This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Exemplar Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using this compound.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Protocol:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: This step is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. Causality: Using degassed solvents further minimizes oxygen in the reaction system. The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Validation: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

While boronic acids are generally less hazardous than many other organometallic reagents, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust.[11] Avoid contact with skin, eyes, and clothing.[11] After handling, wash hands thoroughly.[12]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] Storage under an inert atmosphere is recommended to prevent degradation.[11]

-

Spill Response: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for proper disposal.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its precise molecular weight of 228.48 g/mol serves as the foundation for its quantitative use in creating complex molecules, most notably through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its physicochemical properties, adhering to validated analytical and experimental protocols, and observing strict safety measures, researchers can effectively leverage this reagent to advance programs in drug discovery, materials science, and beyond.

References

-

PubChem. 4-Chlorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. 4-Butoxy-3-chlorophenylboronic acid. Retrieved from [Link]

-

PubChem. 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

GlobalChemMall. This compound. Retrieved from [Link]

-

BuyersGuideChem. 2-Butoxy-4-chlorophenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. (2021-06-08). Retrieved from [Link]

-

ResearchGate. Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. Retrieved from [Link]

-

MDPI. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Retrieved from [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]

- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015-10-23). Retrieved from [Link]

-

ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025-08-05). Retrieved from [Link]

-

PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. (2005-02-16). Retrieved from [Link]

Sources

- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 2. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]

- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. chempoint.com [chempoint.com]

A Senior Application Scientist's Technical Guide to (2-Butoxy-4-chlorophenyl)boronic acid: Sourcing, Application, and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (2-Butoxy-4-chlorophenyl)boronic acid, a key building block in modern synthetic chemistry. We will explore its chemical properties, reliable sourcing, and core applications, with a focus on the mechanistic underpinnings and practical execution of the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a class of organoboron compounds that have become indispensable in medicinal chemistry and materials science.[1][2] Their utility stems primarily from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] This reaction's tolerance for a wide array of functional groups, coupled with the general stability and low toxicity of boronic acids, has cemented its status as one of the most widely used transformations in the synthesis of complex molecules.[1][2]

This compound is a strategically substituted arylboronic acid. The presence of the chloro and butoxy groups on the phenyl ring allows for fine-tuning of steric and electronic properties, making it a valuable intermediate in the synthesis of targeted bioactive compounds and functional materials.[3]

Key Identifiers:

-

CAS Number: 1256355-07-3[4]

-

Molecular Formula: C₁₀H₁₄BClO₃

-

Molecular Weight: 228.48 g/mol

Physicochemical Properties and Supplier Information

Sourcing high-quality reagents is paramount for reproducible and successful synthetic outcomes. This compound is available from several reputable chemical suppliers, often with purities exceeding 98%.

Table 1: Technical Specifications

| Property | Value | Source(s) |

| Appearance | White to light cream powder/solid | [5] |

| Purity | Typically ≥98% | |

| Melting Point | 147-151°C | [3] |

| Solubility | Soluble in methanol; slightly soluble in water | [6] |

| Storage | Room temperature, dry conditions | [3] |

Table 2: Representative Suppliers

| Supplier | Country | Notes |

| Sigma-Aldrich | International | Offers the compound through their Combi-Blocks catalog. |

| Combi-Blocks, Inc. | USA | A primary manufacturer and supplier of this reagent. |

| GlobalChemMall | China | Lists the product with a specification of 99% minimum purity. |

| BIOZOL GmbH | Germany | A distributor providing access to this chemical for the European market.[4] |

| Leap Chem Co., Ltd | China | A global supplier of fine chemicals, including this boronic acid.[4] |

Note: Availability and pricing are subject to change. Researchers should request quotes directly from suppliers.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid's aryl group and an aryl, vinyl, or alkyl halide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, NaOH), forming a more nucleophilic boronate species.[7][8] This boronate then transfers its organic group (the 2-butoxy-4-chlorophenyl moiety) to the Pd(II) complex, displacing the halide. This is a crucial step in the formation of the new C-C bond.[1]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene/Water mixture (e.g., 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry reaction vessel, combine the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq). Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[7]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe. The biphasic system helps to dissolve both the organic reagents and the inorganic base.

-

Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis, Handling, and Safety

General Synthesis Route

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate ester at low temperatures, followed by acidic workup.[8][9] For this compound, this would involve the formation of the corresponding Grignard reagent from 1-bromo-2-butoxy-4-chlorobenzene.

Safe Handling and Storage

As with all chemical reagents, proper safety protocols must be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid breathing dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[3] Commercially available boronic acids can contain varying amounts of their anhydride (boroxine), which can be converted back to the acid form, if necessary, by recrystallization from water.[10]

-

Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation.[5] Review the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a versatile and valuable reagent for synthetic chemists. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct route to complex biaryl structures that are often scaffolds for new pharmaceutical agents and advanced materials. Understanding its properties, sourcing from reputable suppliers, and employing validated protocols are key to leveraging its full synthetic potential.

References

-

MySkinRecipes. (n.d.). 4-Butoxy-3-chlorophenylboronic acid. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Chlorophenylboronic acid. Retrieved from [Link]

-

Singh, U. B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Retrieved from [Link]

-

Organic Syntheses. (n.d.). RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF ARYLBORONIC ACIDS TO N-TERT-BUTANESULFINYL KETIMINES: A GENERAL SYNTHESIS OF CHIRAL TRIARYLMETHYLAMINES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

-

Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 4. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

(2-Butoxy-4-chlorophenyl)boronic acid safety data sheet

An In-Depth Technical Guide to the Safe Handling of (2-Butoxy-4-chlorophenyl)boronic Acid

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and experimental success. This guide provides a comprehensive, in-depth analysis of the safe handling, storage, and emergency management of this compound (CAS No. 1256355-07-3). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to offer a robust framework for risk mitigation, grounded in the principles of causality and self-validating protocols.

Compound Profile and Inferred Hazard Analysis

This compound is a substituted phenylboronic acid, a class of reagents indispensable for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex organic molecules, especially in pharmaceutical and materials science research, necessitates a thorough understanding of its potential hazards.[1]

Due to the absence of a comprehensive, publicly available SDS for this specific molecule, this guide employs a scientifically rigorous approach by inferring its toxicological and hazardous properties from well-characterized structural analogues: 4-chlorophenylboronic acid, 2-chlorophenylboronic acid, and 2-butoxyethanol. This methodology allows us to anticipate and control risks effectively.

Physical and Chemical Properties

A summary of the known and inferred properties is presented below.

| Property | Value / Information | Source |

| CAS Number | 1256355-07-3 | [2] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [1] |

| Molecular Weight | 228.49 g/mol | [1] |

| Appearance | Inferred to be a white to off-white solid or powder. | [3] |

| Melting Point | 147-151°C (for the related 4-Butoxy-3-chlorophenylboronic acid) | [1] |

| Stability | Stable under normal storage conditions. | [4] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [4][5] |

| Solubility | Inferred to be slightly soluble in water, soluble in methanol. | [3] |

Hazard Identification and Classification

Based on aggregated GHS data for chlorophenylboronic acids, the primary hazards are categorized as follows.[6] The "Warning" signal word is appropriate for this compound.[5][7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8] |

Expert Insight: The toxicity profile is driven by the combination of the chlorinated aromatic ring and the boronic acid moiety. The butoxy group may influence the compound's absorption characteristics. It is crucial to treat all boronic acids with caution, as some have been identified as a "novel class of bacterial mutagen," highlighting the need to minimize exposure even if the specific mutagenic potential of this compound is uncharacterized.[9]

The Core of Safe Handling: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping controls. The following workflow illustrates the hierarchy of controls that should be implemented when working with this compound.

Caption: Hierarchy of controls for managing chemical risk.

Experimental Protocols for Safe Use

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, proper PPE is non-negotiable.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[10]

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.[11][12]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.[10]

-

Respiratory Protection: All handling of the solid powder or solutions should be performed within a certified chemical fume hood to prevent inhalation.[12]

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure through inhalation, dermal contact, and ingestion.

-

Preparation:

-

Designate a specific area within a chemical fume hood for the experiment.

-

Ensure safety showers and eyewash stations are accessible and unobstructed.[8]

-

Assemble all necessary equipment and reagents before retrieving the this compound.

-

-

Weighing and Transfer (Solid):

-

Solution Preparation and Reaction:

-

Add the solid reagent to the solvent slowly.

-

If the process is exothermic, use an ice bath for cooling.

-

Keep all containers capped or covered when not in active use.

-

-

Post-Handling:

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency is critical. The following protocols provide a clear, logical path for managing incidents.

First-Aid Measures

| Exposure Route | Action | Causality |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] | Removes the individual from the source of exposure and supports respiration. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] | Dilutes and removes the chemical from the skin to prevent further absorption and irritation. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] | Physical removal of the irritant from the sensitive eye tissues is paramount to prevent serious damage. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual chemical. |

Spill Response Protocol

The correct response to a spill depends on its scale and the associated hazards.

Sources

- 1. 4-Butoxy-3-chlorophenylboronic acid [myskinrecipes.com]

- 2. 2-Butoxy-4-chlorophenylboronic acid | 1256355-07-3 - BuyersGuideChem [buyersguidechem.com]

- 3. 4-Chlorophenylboronic Acid | 1679-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pipharm.com [pipharm.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scienceequip.com.au [scienceequip.com.au]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

Methodological & Application

Application Notes and Protocols for the Use of (2-Butoxy-4-chlorophenyl)boronic Acid in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1] Central to this transformation are organoboron reagents, particularly arylboronic acids, prized for their stability, low toxicity, and high functional group tolerance.[2] Among these, (2-Butoxy-4-chlorophenyl)boronic acid has emerged as a valuable building block in the synthesis of key pharmaceutical intermediates.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the influence of its specific substitution pattern on reaction outcomes. The primary focus of this guide will be its application in the synthesis of precursors to Canagliflozin, a prominent SGLT2 inhibitor for the treatment of type 2 diabetes.[3]

Scientific Rationale: The Influence of Ortho-Butoxy and Para-Chloro Substituents

The unique reactivity of this compound is not merely incidental; it is a direct consequence of the electronic and steric effects imparted by its substituents.

-

The ortho-Butoxy Group: The presence of an alkoxy group at the ortho position to the boronic acid moiety can significantly influence the course of the Suzuki-Miyaura reaction. It is proposed that the oxygen atom of the butoxy group can coordinate to the palladium center during the catalytic cycle. This chelation effect can stabilize key intermediates, potentially accelerating the rate-determining transmetalation step and influencing the regioselectivity of the coupling.

-

The para-Chloro Group: The electron-withdrawing nature of the chlorine atom at the para position modulates the electronic properties of the phenyl ring, influencing its reactivity in the cross-coupling reaction. This substitution also provides a potential handle for further functionalization in more complex synthetic routes.

Core Application: Synthesis of a Canagliflozin Precursor

A significant application of this compound is in the synthesis of C-aryl glucoside SGLT2 inhibitors, such as Canagliflozin.[4][5] The key step involves a Suzuki-Miyaura coupling to create the biaryl linkage central to the pharmacophore.

Reaction Scheme:

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.[7]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center.[2] This is often the rate-determining step.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of arylboronic acids via Grignard reagents.[9]

Materials:

-

1-Bromo-2-butoxy-4-chlorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (2 M)

-

Toluene

-

Heptane

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of a solution of 1-bromo-2-butoxy-4-chlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate (1.5 equivalents) dropwise via syringe, maintaining the internal temperature below -60 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M sulfuric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with toluene (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.

-

-

Purification:

-

Recrystallize the crude product from a toluene/heptane solvent system to yield pure this compound as a white solid.

-

Protocol 2: Suzuki-Miyaura Coupling for a Canagliflozin Precursor

This protocol is a representative procedure for the coupling of this compound with a suitable aryl halide, based on conditions reported in the patent literature for Canagliflozin synthesis.[10]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide/iodide (e.g., a protected C-glucoside with a halogenated aromatic moiety) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, THF/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), base (2.0-3.0 equivalents), and palladium catalyst (0.02-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving arylboronic acids. Specific conditions for this compound may require optimization.

| Parameter | Typical Range/Examples | Rationale/Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on substrate reactivity and stability. Pre-catalysts often offer better performance. |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for process efficiency and cost-effectiveness. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for activating the boronic acid.[2] Cesium bases are often effective for challenging couplings. |

| Solvent System | Toluene, Dioxane, THF, DMF (often with water) | A mixed solvent system can improve the solubility of both organic and inorganic reagents. |

| Temperature | Room Temperature to 120 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition of sensitive substrates. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS to determine completion. |

| Yield | 70 - 95% | Highly dependent on the specific coupling partners and reaction conditions. |

Safety and Handling

This compound, like other boronic acids, should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or a fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers advantages in controlling reactivity and provides a versatile scaffold for further molecular elaboration. The protocols and technical information provided in this guide are intended to empower researchers to effectively and safely utilize this valuable reagent in their drug discovery and development endeavors. A thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters are key to achieving high yields and purity in the synthesis of target molecules.

References

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

-

Nomura, S., et al. Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. J. Med. Chem.2010 , 53 (17), 6355-6360. [Link]

-

Metil, D. S., et al. Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Org. Process Res. Dev.2018 , 22 (1), 27-39. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Adv.2024 , 14, 1345-1353. [Link]

-

Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50 (30), 6722-6737. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2012 , 51 (44), 11073-11077. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

4-Chlorophenylboronic acid. Organic Syntheses. 2019 , 95, 328-342. [Link]

- Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

(S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. 2019 , 95, 328-342. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.

-

Suzuki-Miyaura cross-coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides.

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. 2014 , 91, 1-14. [Link]

-

SAFETY DATA SHEET: 4-Chlorophenylboronic acid. Fisher Scientific. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem2021 , 13 (14), 3362-3370. [Link]

-

Safety Data Sheet: 2-butoxyethanol. Chemos GmbH & Co. KG. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Safety Data Sheet: (4-Bromo-2-chlorophenyl)boronic acid. Angene Chemical. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. medkoo.com [medkoo.com]

- 4. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 5. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 10. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemos.de [chemos.de]

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using (2-Butoxy-4-chlorophenyl)boronic Acid

Introduction: The Strategic Role of (2-Butoxy-4-chlorophenyl)boronic Acid in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1] Boronic acids and their derivatives have emerged as indispensable building blocks in medicinal chemistry for the synthesis of these targeted therapies.[2] This is largely due to their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]

This compound is a particularly valuable reagent in this context. The substituted phenyl ring it provides can serve as a key structural motif in the final kinase inhibitor, often interacting with specific residues within the ATP-binding pocket of the target kinase.[5] The butoxy and chloro substituents offer a handle for modulating the physicochemical properties of the inhibitor, such as lipophilicity and electronic character, which are critical for optimizing potency, selectivity, and pharmacokinetic profiles. The strategic placement of these groups can lead to enhanced binding affinity and improved drug-like properties.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. It outlines the key properties of this reagent, a comprehensive, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction, and an exploration of the underlying reaction mechanism.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₄BClO₃ |

| Molecular Weight | 228.48 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 101-106 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and THF. |

| Storage | Store in a cool, dry place away from moisture and oxidizing agents. |

Note: These properties are typical and may vary slightly between suppliers. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.

Core Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide (Ar-X), a common strategy for constructing the core scaffold of many kinase inhibitors.[7][8]

Causality Behind Experimental Choices

The selection of each reagent and reaction condition is critical for the success of the Suzuki-Miyaura coupling. The palladium catalyst, in its Pd(0) active form, is essential for the catalytic cycle.[4] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of a kinase inhibitor precursor.

Materials and Reagents

-

Aryl halide (Ar-X) (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

-

Solvent Addition and Degassing:

-

Add the chosen solvent system (e.g., a mixture of toluene and water, 4:1 v/v) to the flask. The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[9]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[11]

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the 2-butoxy-4-chlorophenyl moiety in this case) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10]

Application in Kinase Signaling and Drug Design

The biaryl structures synthesized using this compound can serve as potent and selective inhibitors of various protein kinases. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[8]

Simplified Kinase Signaling Pathway

Caption: A representative kinase signaling pathway and the point of inhibition.

The dysregulation of such pathways is a common driver of cancer progression. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in various cancers. Inhibitors designed using the described synthetic strategies can effectively block these aberrant signals, leading to the inhibition of tumor growth and induction of apoptosis.[12] The 2-butoxy-4-chlorophenyl moiety can be strategically positioned within the inhibitor to make crucial hydrophobic and/or halogen bonding interactions with the kinase active site, contributing to high binding affinity and selectivity.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this substituted phenyl motif into a wide range of molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to effectively utilize this important building block in the development of novel and potent targeted therapies.

References

- Al-Sudani, B. T., Abdalqader, M. A., & Numan, I. T. (2023). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-8.

- Borges, F., Coimbra, J., & Silva, T. (2020).

- da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.

- Furet, P., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4752-4763.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Moody, C. J., & Roffey, J. R. A. (2006). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Organic & Biomolecular Chemistry, 4(22), 4101-4110.

- Roskoski, R., Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.

- Siddiqui, H. L., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(12), 2244.

- Trippier, P. C., & McGuigan, C. (2010).

- Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.

- Zhang, J., et al. (2012). Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. ACS Medicinal Chemistry Letters, 3(2), 120-124.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5273.

- Dhangar, K., & Sangith, A. (2016). Organoborane coupling reactions (Suzuki coupling). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 746-761.

- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 185, 106514.

- Wu, P., & Nielsen, T. E. (2020). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 25(5), 849-856.

- Yang, Y., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15478-15529.

Sources

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing protodeboronation of (2-Butoxy-4-chlorophenyl)boronic acid

Welcome to the dedicated technical support center for (2-Butoxy-4-chlorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this versatile reagent, with a primary focus on preventing its undesired protodeboronation. Here, we combine fundamental mechanistic understanding with practical, field-tested advice to ensure the success of your synthetic endeavors.

Understanding Protodeboronation: The Unwanted Side Reaction

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is a frequent culprit in reducing the efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, by consuming the boronic acid starting material.[1][2] The propensity of a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aryl ring.[1]

For this compound, the electron-donating nature of the butoxy group and the electron-withdrawing nature of the chloro group create a nuanced electronic environment that influences the stability of the C-B bond.

There are two primary, well-documented mechanisms for the protodeboronation of arylboronic acids:

-

Acid-Catalyzed Protodeboronation: This pathway involves the reaction of the boronic acid with an acid.[1][3]

-